![molecular formula C15H20N2O2 B1150384 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- CAS No. 820231-95-6](/img/structure/B1150384.png)

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

Übersicht

Beschreibung

Sazetidin-A ist eine chemische Verbindung, die für ihre selektive Wirkung auf neuronale nikotinische Acetylcholinrezeptoren, insbesondere den α4β2-Subtyp, bekannt ist. Es wirkt als partieller Agonist an diesen Rezeptoren, d. h. es kann sie aktivieren, aber nicht in vollem Umfang. Diese Verbindung hat aufgrund ihres einzigartigen pharmakologischen Profils in verschiedenen therapeutischen Bereichen, darunter Schmerzbehandlung und Depression, Potenzial gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sazetidin-A umfasst mehrere Schlüsselschritte. Ein gängiger Weg beinhaltet die Reaktion von 5-Hexin-1-ol mit 3-Brom-5-Chlorpyridin, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter bestimmten Bedingungen mit (S)-2-Azetidinylmethanol umgesetzt, um Sazetidin-A zu ergeben . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethylacetat und Hexanen, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht öffentlich zugänglich sind, würde die Synthese von Sazetidin-A in größerem Maßstab wahrscheinlich eine Optimierung der Reaktionen im Labormaßstab beinhalten. Dazu gehören die Skalierung der Reaktionsvolumina, die Optimierung der Verwendung von Reagenzien und die Sicherstellung, dass die Reaktionen unter Bedingungen durchgeführt werden, die den Ertrag und die Reinheit maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sazetidin-A unterliegt hauptsächlich Reaktionen, die für Verbindungen mit Alkohol- und Alkin-Funktionsgruppen typisch sind. Dazu gehören:

Oxidation: Die primäre Alkoholgruppe kann zu Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Alkingruppe kann zu Alkenen oder Alkanen reduziert werden.

Substitution: Der Pyridinring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas werden häufig verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter kontrollierten Bedingungen eingeführt werden.

Hauptprodukte

Oxidation: Umwandlung des primären Alkohols in eine Carbonsäure.

Reduktion: Bildung von Alkanen aus der Alkingruppe.

Substitution: Einführung von Halogen- oder Nitrogruppen in den Pyridinring.

Wissenschaftliche Forschungsanwendungen

Sazetidin-A wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Chemie: Wird als Forschungswerkzeug zur Untersuchung der Funktion von nikotinischen Acetylcholinrezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf neuronale Bahnen und Rezeptordesensitivierung.

Industrie: Könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die auf nikotinische Rezeptoren abzielen.

Wirkmechanismus

Sazetidin-A entfaltet seine Wirkung, indem es selektiv an α4β2-nikotinische Acetylcholinrezeptoren bindet und diese desensibilisiert. Diese Desensibilisierung erfolgt ohne vorherige Aktivierung der Rezeptoren, eine Eigenschaft, die sie von anderen nikotinischen Agonisten unterscheidet. Die hohe Affinität der Verbindung zum desensibilisierten Zustand des Rezeptors macht sie zu einem "stillen Desensibilisator" . Dieser Mechanismus soll zu seinen analgetischen und antidepressiven Wirkungen beitragen, indem die Neurotransmitterfreisetzung im zentralen Nervensystem moduliert wird.

Wirkmechanismus

Sazetidine-A exerts its effects by selectively binding to and desensitizing α4β2 nicotinic acetylcholine receptors. This desensitization occurs without initial activation of the receptors, a property that distinguishes it from other nicotinic agonists. The compound’s high affinity for the desensitized state of the receptor makes it a "silent desensitizer" . This mechanism is thought to contribute to its analgesic and antidepressant effects by modulating neurotransmitter release in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vareniclin: Ein weiterer partieller Agonist an α4β2-Rezeptoren, der zur Raucherentwöhnung eingesetzt wird.

Epibatidin: Ein potenter nikotinischer Agonist mit signifikanten analgetischen Eigenschaften, aber höherer Toxizität.

Nikotin: Die primäre Suchtkomponente von Tabak, wirkt auf eine breite Palette von nikotinischen Rezeptoren.

Einzigartigkeit von Sazetidin-A

Sazetidin-A ist einzigartig in seiner Fähigkeit, selektiv α4β2-Rezeptoren zu desensibilisieren, ohne sie zuerst zu aktivieren. Diese Eigenschaft reduziert die Wahrscheinlichkeit von Nebenwirkungen, die mit der Rezeptoraktivierung verbunden sind, und macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14/h9-11,14,17-18H,1-2,4,6-8,12H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONBUILDJNKYCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC(=C2)C#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010179 | |

| Record name | Sazetidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820231-95-6 | |

| Record name | Sazetidine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820231-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sazetidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sazetidine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH23S35NSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

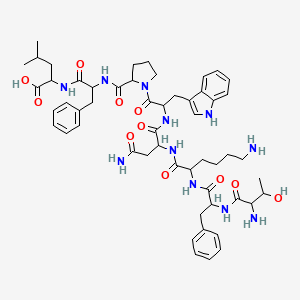

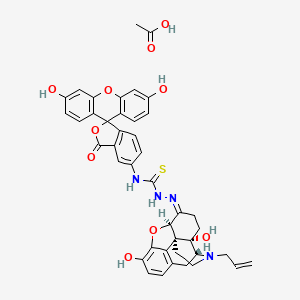

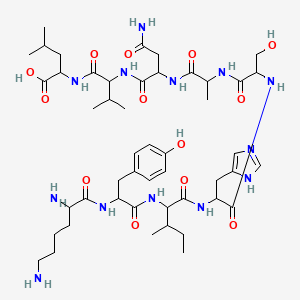

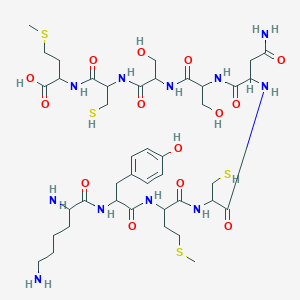

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride](/img/structure/B1150326.png)

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)